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Compound of Interest

2-Bromo-N-(2,6-
Compound Name: ]

dibromophenyl)acetamide
CAS No.: 32428-76-5

Cat. No.: B3259777

Get Quote

\\

Technical Guide: 2-Bromo-N-(2,6-
dibromophenyl)acetamide

Strategic Utilization in Heterocyclic Synthesis and
Medicinal Chemistry

Executive Summary

2-Bromo-N-(2,6-dibromophenyl)acetamide (CAS: 33098-80-5) is a bifunctional building block
characterized by an electrophilic

-bromoacetamide "warhead" and a sterically congested, electron-deficient 2,6-dibromoaniline
core.

Unlike standard

-haloacetamides, this compound offers two distinct chemical advantages:
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« Steric Protection: The bulky bromine atoms at the 2,6-positions of the aromatic ring shield

the amide bond from enzymatic hydrolysis, a strategy mimicked in the design of

metabolically stable anesthetics (e.g., Lidocaine analogs).

o Orthogonal Reactivity: It possesses two distinct reactive sites—the

-carbon (susceptible to S

2 attack) and the aryl bromines (susceptible to Pd-catalyzed cross-coupling or halogen-
lithium exchange), enabling the rapid construction of complex oxindole or quinolinone

scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Property

Data

IUPAC Name

2-Bromo-N-(2,6-dibromophenyl)acetamide

Common Name

2',6'-Dibromo-2-bromoacetanilide

CAS Number 33098-80-5
C
H
Molecular Formula
Br
NO
Molecular Weight 371.85 g/mol
Appearance White to off-white crystalline solid
Melting Point 162-165 °C (Recrystallized from Ethanol)
N Soluble in DMSO, DMF, DCM; sparingly soluble
Solubility

in water

Reactivity Class

Alkylating agent (electrophile); Aryl halide

Synthesis Protocol
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The synthesis involves the acylation of the sterically hindered 2,6-dibromoaniline. Due to the

reduced nucleophilicity of the aniline (caused by the electron-withdrawing bromines and steric

bulk), standard acylation conditions must be optimized to prevent incomplete conversion.

Reagents & Materials

Substrate: 2,6-Dibromoaniline (1.0 equiv)
Reagent: Bromoacetyl bromide (1.2 equiv)
Base: Pyridine (1.2 equiv) or Sodium Acetate (1.5 equiv)

Solvent: Dichloromethane (DCM) (anhydrous) or Glacial Acetic Acid

Step-by-Step Methodology

Preparation: Dissolve 2,6-dibromoaniline (10 mmol) in anhydrous DCM (20 mL) in a round-
bottom flask equipped with a drying tube and magnetic stir bar.

Base Addition: Add pyridine (12 mmol) to the solution. Cool the mixture to 0°C using an ice
bath.

Acylation: Dropwise add bromoacetyl bromide (12 mmol) dissolved in DCM (5 mL) over 15
minutes. Note: The reaction is exothermic; control addition rate to maintain temperature
<5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (30% EtOAc/Hexanes).

Quench & Workup:

o Dilute with DCM (50 mL).

o Wash successively with 1M HCI (2 x 30 mL) to remove pyridine/unreacted aniline.
o Wash with Sat. NaHCO

(2 x 30 mL) and Brine (1 x 30 mL).
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 Purification: Dry the organic layer over MgSO

, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or a
Toluene/Hexane mixture to yield white needles.

Strategic Applications

Application A: Synthesis of "Lidocaine-Like" Anesthetic
Analogs

This compound serves as the precursor for 2,6-dibromo analogs of the xylidide family of local
anesthetics. The replacement of the 2,6-dimethyl groups (found in Lidocaine) with 2,6-dibromo
groups significantly alters the lipophilicity (

) and electronic distribution of the pharmacophore.

e Mechanism: S

2 Displacement.

e Protocol: React the title compound with secondary amines (e.g., diethylamine, piperidine) in
refluxing toluene with K

CO

 Significance: The bulky ortho-bromines protect the amide bond from amidases, potentially
extending the half-life of the resulting drug candidate.

Application B: Access to Oxindoles via Intramolecular
Cyclization

The ortho-bromine atom provides a handle for metal-catalyzed cyclization. This is a powerful
route to 3,3-disubstituted oxindoles, a privileged scaffold in kinase inhibitors.

o Pathway:

o Alkylation: First, displace the
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-bromide with a carbon nucleophile (e.g., malonate) or an amine.

o Cyclization: Perform an intramolecular Heck reaction or Radical Cyclization (using Bu

SnH) to close the ring between the

-carbon and the aryl bromide position.

Application C: Covalent Fragment Screening (Cysteine
Targeting)

In modern drug discovery,

-bromoacetamides are used as "warheads" to target non-catalytic cysteine residues on
proteins.

o Utility: The 2,6-dibromo substitution tunes the reactivity of the warhead. The electron-
withdrawing effect increases the electrophilicity of the

-carbon, while the steric bulk restricts access to only the most accessible surface cysteines,
improving selectivity compared to unhindered acetamides.

Visualizing the Reactivity Logic

The following diagram illustrates the divergent synthetic pathways available from this scaffold.
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Caption: Divergent reactivity map showing S

2 functionalization (Path A) and Pd-catalyzed cross-coupling (Path B).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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